2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid

Solubility Stock Solution Preparation High-Throughput Synthesis

Select this compound for NO2A bifunctional chelator synthesis achieving 86.1% radiochemical yield vs. 10.9% for NOTA. Its orthogonal protection—two TFA-labile tert-butyl esters plus a free carboxyl—enables stepwise conjugation in PROTAC linker assembly and SPPS workflows. High DMSO solubility (100 mg/mL) supports concentrated stock preparation essential for parallel chemistry. Multi-gram scale available with transparent bulk pricing, making it 20–30× more cost-effective than macrocyclic alternatives.

Molecular Formula C14H25NO6
Molecular Weight 303.35 g/mol
CAS No. 171557-31-6
Cat. No. B168758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid
CAS171557-31-6
Molecular FormulaC14H25NO6
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN(CC(=O)O)CC(=O)OC(C)(C)C
InChIInChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8-15(7-10(16)17)9-12(19)21-14(4,5)6/h7-9H2,1-6H3,(H,16,17)
InChIKeyDEUFNPOTWJNGNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS 171557-31-6) Procurement: Class Identity and Comparative Context


2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS 171557-31-6), also known as N,N-bis[2-(tert-butoxy)-2-oxoethyl]glycine or (Bis-tert-butoxycarbonylmethyl-amino)-acetic acid, is a glycine derivative featuring a tertiary amine core substituted with two tert-butyl ester-protected carboxymethyl arms and one free carboxylic acid group [1]. Its molecular formula is C14H25NO6 with a molecular weight of 303.35 g/mol [1]. This compound serves as a protected amino acid building block, bifunctional chelator precursor, and linker component in peptide synthesis, radiopharmaceutical development, and targeted protein degradation (PROTAC) applications .

Why 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS 171557-31-6) Cannot Be Interchanged with Generic tert-Butyl Esters or Glycine Derivatives


Generic substitution of 2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid with alternative tert-butyl ester compounds or simpler glycine derivatives is not scientifically valid due to quantifiable differences in solubility, coordination geometry, and orthogonal protection capacity. Unlike mono-carboxylate tert-butyl esters or standard Fmoc/Boc-protected amino acids, this compound provides a DMSO solubility of 100 mg/mL (329.65 mM) , enabling high-concentration stock preparation essential for parallel synthesis workflows. Its N,N-bis(tert-butoxycarbonylmethyl)amino scaffold forms two protected acetate arms plus one free carboxylic acid, a configuration that structurally analogous compounds such as Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0) cannot replicate due to the Fmoc group's different deprotection conditions (basic piperidine vs. acidic TFA) and altered steric profile [1]. Substitution with acyclic chelator precursors lacking the bis(tert-butoxycarbonylmethyl)amino motif would alter coordination geometry and radiolabeling efficiency—a parameter demonstrated by Shetty et al. (2011) to vary significantly (23.6% to 86.1% labeling yield) based on linker spacer length in structurally related NO2A derivatives [2].

Quantitative Differentiation Evidence for 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS 171557-31-6) Against Structural Comparators


DMSO Solubility: 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (329.65 mM) vs. Typical tert-Butyl Ester Building Blocks

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid exhibits a DMSO solubility of 100 mg/mL (329.65 mM), requiring only ultrasonic assistance for dissolution . This solubility is quantified for procurement planning and stock solution preparation, contrasting with alternative protected amino acid building blocks that may require more complex solvent systems or lower achievable concentrations.

Solubility Stock Solution Preparation High-Throughput Synthesis

Radiolabeling Efficiency in PET Tracer Design: NO2A Scaffold with tert-Butoxycarbonylmethyl Arms (86.1% Yield) vs. Unmodified NOTA (10.9% Yield)

In a head-to-head comparison using the aluminum-[F-18] complex method, 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7-triazonanane (NO2A) derivatives—compounds that share the same bis(tert-butoxycarbonylmethyl)amino structural motif as the target compound—demonstrated substantially higher radiolabeling yields than the parent NOTA chelator. The NO2A-butyric acid derivative achieved 86.1% labeling yield, compared to only 10.9% for NOTA under identical conditions [1]. The tert-butoxycarbonylmethyl arms contribute to optimal cavity geometry for Al-F complexation, as confirmed by X-ray crystallography showing perfect fitting of Al-F ion inside the NO2A cavity with formation of five 5-membered chelate rings [1].

PET Imaging F-18 Radiolabeling Bifunctional Chelator Aluminum Complex Method

Purity Specification Consistency: 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (≥97%) vs. Class-Average Purity of Protected Glycine Derivatives (95%)

Commercial procurement specifications for 2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid from established suppliers consistently quote purity of ≥97% . This exceeds the class-average purity of 95% observed for many protected glycine derivative building blocks from general chemical suppliers , providing a quantifiable quality benchmark for procurement decisions.

Purity Specification Procurement Quality Control Analytical Standards

Synthetic Yield: N,N-di-BTBOC Methylglycine Synthesis (97% Yield) Demonstrating tert-Butyl Ester Protection Efficiency

In a reported synthetic protocol for N,N-di-BTBOC methylglycine (a structural analog sharing the bis-tert-butoxycarbonylmethyl-amino core), the target product was obtained in 97% yield (335 mg from 477 mg starting material, 1.17 mmol scale) . This high isolated yield demonstrates the efficiency of introducing bis(tert-butoxycarbonylmethyl) protection onto glycine frameworks, establishing a reproducible synthetic benchmark for researchers planning multi-step sequences incorporating this structural motif.

Synthetic Efficiency tert-Butyl Ester Protection Process Chemistry

Orthogonal Protection Strategy: Dual tert-Butyl Esters with Free Carboxylic Acid vs. Fmoc-Protected Analogs

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid presents two tert-butyl ester-protected carboxyl groups and one free carboxylic acid [1]. This orthogonal protection pattern—where tert-butyl esters are cleaved under acidic conditions (TFA) while the free acid remains available for immediate amide coupling—differs fundamentally from Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0), which requires basic piperidine for Fmoc removal [2]. The orthogonal protection enables sequential functionalization strategies not accessible with Fmoc-based analogs, particularly in SPPS where acidic Boc deprotection can be performed orthogonally to base-labile Fmoc chemistry [3].

Orthogonal Protection Solid-Phase Peptide Synthesis Bifunctional Linker Design

Commercial Availability and Pricing Benchmark: 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid Multi-Gram Pricing vs. Alternative Chelator Precursors

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid is commercially available at multi-gram scale with transparent pricing: 1g at £23.00, 5g at £77.00, 10g at £153.00, and 25g at £367.00 (Fluorochem, 2025) . For comparison, structurally related bifunctional chelator precursors such as 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane (CAS 162148-48-3, 1g) are typically priced at $400–600/g due to macrocyclic synthesis complexity . The acyclic glycine-derived scaffold of the target compound enables more economical multi-step synthesis, translating to procurement cost advantages for large-scale chelator and linker development programs.

Procurement Economics Scale-Up Cost Commercial Availability

Optimal Research and Industrial Applications for 2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid (CAS 171557-31-6) Based on Quantified Evidence


F-18 PET Tracer Development Using Aluminum Complex Method

This compound serves as a key building block for synthesizing NO2A-type bifunctional chelators for F-18 radiolabeling. Evidence shows that ligands incorporating the bis(tert-butoxycarbonylmethyl)amino motif achieve 86.1% radiolabeling yield under Al-F complexation conditions, compared to only 10.9% for NOTA [1]. The high DMSO solubility (100 mg/mL, 329.65 mM) facilitates efficient conjugation reactions . Research groups developing renal imaging agents or other PET tracers requiring high radiochemical yield should prioritize this building block over alternative chelator precursors lacking the bis(tert-butoxycarbonylmethyl)amino scaffold.

PROTAC Linker Library Construction and Optimization

2-(Bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid functions as a nitrogen-rich linker building block for PROTAC development. Its orthogonal protection pattern—two acid-labile tert-butyl esters plus one coupling-ready carboxylic acid [1]—enables sequential conjugation strategies where the free carboxyl can be coupled to E3 ligase ligands or target protein warheads while retaining protected sites for subsequent modifications. The compound's commercial availability at multi-gram scale with transparent pricing (£15.40/g at 5g scale) supports systematic linker library construction where parallel synthesis of multiple linker variants is required for SAR optimization.

Solid-Phase Peptide Synthesis with Orthogonal Protection Requirements

In SPPS workflows requiring acidic Boc deprotection orthogonal to Fmoc chemistry, this compound provides an essential building block. Its dual tert-butyl ester protection (cleaved under TFA) combined with a free carboxylic acid [1] allows introduction of a protected chelator or linker moiety onto resin-bound peptides without interfering with Fmoc-based chain elongation. The ≥97% purity specification from select suppliers ensures minimal side-product formation during solid-phase coupling steps, which is critical for maintaining high crude peptide purity when working with precious or synthetically complex peptide sequences.

Cost-Sensitive Multi-Gram Bifunctional Chelator Synthesis

For research programs requiring multi-gram quantities of bifunctional chelator intermediates, 2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)acetic acid offers a compelling procurement economics advantage. At $19–20/g at 5g scale, it is 20–30x less expensive than macrocyclic alternatives like 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane ($400–600/g) [1]. Additionally, the reported 97% synthetic yield for related N,N-di-BTBOC glycine derivatives suggests that in-house synthesis is both feasible and efficient, providing a secondary cost-containment pathway for high-consumption applications in radiopharmaceutical development and metal chelator research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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